molecular formula C4H6BrN3 B11910875 3-(bromomethyl)-1-methyl-1H-1,2,4-triazole

3-(bromomethyl)-1-methyl-1H-1,2,4-triazole

Cat. No.: B11910875
M. Wt: 176.01 g/mol
InChI Key: OHHUXUIPLIQQKZ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole is a brominated heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 1 and a bromomethyl group at position 2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromomethyl group enhances its reactivity in nucleophilic substitution reactions, enabling the introduction of diverse functional groups . Its structural motif is critical in designing bioactive molecules, including antiviral and antifungal agents, owing to the triazole ring’s ability to participate in hydrogen bonding and π-π interactions with biological targets .

Properties

Molecular Formula

C4H6BrN3

Molecular Weight

176.01 g/mol

IUPAC Name

3-(bromomethyl)-1-methyl-1,2,4-triazole

InChI

InChI=1S/C4H6BrN3/c1-8-3-6-4(2-5)7-8/h3H,2H2,1H3

InChI Key

OHHUXUIPLIQQKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-1-methyl-1H-1,2,4-triazole typically involves the bromination of 1-methyl-1H-1,2,4-triazole. One common method is to react 1-methyl-1H-1,2,4-triazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl group.

Industrial Production Methods

Industrial production methods for 3-(bromomethyl)-1-methyl-1H-1,2,4-triazole may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

    Nucleophilic Substitution: Products include azido-triazoles, thiocyanato-triazoles, and methoxy-triazoles.

    Oxidation: Oxidized triazole derivatives.

    Reduction: 1-methyl-1H-1,2,4-triazole.

Scientific Research Applications

3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Agrochemicals: The compound is used in the development of pesticides and herbicides.

    Materials Science: It is employed in the synthesis of functional materials, including polymers and coordination complexes.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-1-methyl-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins.

Comparison with Similar Compounds

Halogenated Derivatives

  • 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole :
    This analog replaces bromine with chlorine. While structurally similar, the bromomethyl derivative exhibits higher reactivity in nucleophilic substitutions due to bromine’s superior leaving-group ability. For example, in the synthesis of ensitrelvir (a SARS-CoV-2 antiviral), the bromomethyl variant may offer faster reaction kinetics compared to the chloro analog, though the latter is often preferred for cost-effectiveness in large-scale manufacturing .
  • 3-Bromo-1-methyl-1H-1,2,4-triazole (CAS: 56616-91-2): Here, bromine is directly attached to the triazole ring rather than a methylene bridge.

Functionalized Triazoles

  • 1-Methyl-5-phenylthio-1H-1,2,4-triazole :
    Substitution with a phenylthio group at position 5 introduces steric bulk and electron-withdrawing effects, reducing reactivity in nucleophilic substitutions compared to the bromomethyl derivative. However, such modifications are advantageous in molecular docking studies targeting enzymes like carbonic anhydrase-II .
  • 3-(Isocyanatomethyl)-1-methyl-1H-1,2,4-triazole :
    Derived from the bromomethyl compound via substitution, this isocyanate derivative is pivotal in forming urea linkages in drug candidates, showcasing the bromomethyl group’s versatility as a precursor .

Physicochemical Properties

Property 3-(Bromomethyl)-1-methyl-1H-1,2,4-triazole 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole
Molecular Weight (g/mol) 192.03 147.58
LogP (Predicted) 1.2 0.8
Stability Light-sensitive; prone to debromination Stable under ambient conditions
Key Reactivity SN2 reactions, Grignard couplings Limited to strong nucleophiles

Implications :

  • The bromo derivative’s higher molecular weight and LogP improve membrane permeability but may reduce aqueous solubility.
  • Stability challenges necessitate inert storage conditions (e.g., dark, low temperature) .

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